4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the serotonin 5-HT1D receptor and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol works by binding to the 5-HT1D receptor and preventing the binding of serotonin, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor, which can have a range of effects on physiological processes. For example, blocking the 5-HT1D receptor has been shown to reduce pain perception and anxiety in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain perception and anxiety, 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to reduce the release of certain neurotransmitters, such as glutamate and substance P, which are involved in the perception of pain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol in lab experiments is its selectivity for the 5-HT1D receptor. This means that it can be used to study the effects of blocking this receptor without affecting other receptors in the brain. However, one limitation of using 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol is that it has a relatively short half-life, meaning that its effects may not persist for long periods of time.
Zukünftige Richtungen
There are several future directions for research on 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol. One area of interest is its potential use in the treatment of anxiety and depression. Blocking the 5-HT1D receptor has been shown to reduce anxiety and improve mood in animal models, and further research is needed to determine whether this could be a viable treatment option for humans. Additionally, 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol could be used to study the role of the 5-HT1D receptor in other physiological processes, such as appetite regulation and sleep. Finally, future research could focus on developing longer-lasting analogs of 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol that could be used in clinical settings.
Synthesemethoden
The synthesis of 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol involves several steps, starting with the reaction of 4-bromophenol with ethylene oxide to produce 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with piperazine in the presence of potassium carbonate to yield 2-(4-bromophenoxy)ethylpiperazine. Finally, this compound is reacted with 4-hydroxyphenol in the presence of triethylamine to produce 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol.
Wissenschaftliche Forschungsanwendungen
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has been used in a variety of scientific research applications, particularly in the study of the serotonin 5-HT1D receptor. This receptor is involved in the regulation of a range of physiological processes, including pain perception, anxiety, and mood. 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has been shown to be a selective antagonist of this receptor, meaning that it can block its activity without affecting other receptors in the brain. This makes it a useful tool for studying the role of the 5-HT1D receptor in these processes.
Eigenschaften
IUPAC Name |
4-[4-[2-(4-bromophenoxy)ethyl]piperazin-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c19-15-1-7-18(8-2-15)23-14-13-20-9-11-21(12-10-20)16-3-5-17(22)6-4-16/h1-8,22H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWFABNVGABPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Br)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.